molecular formula C13H11Cl2N5O2 B14132080 N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B14132080
M. Wt: 340.16 g/mol
InChI Key: PCYJKHKHISDLLC-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves the following steps:

    Formation of the Imidazotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

    Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of microorganisms or cancer cells. The exact pathways and molecular interactions can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide analogs

Uniqueness

The uniqueness of N-(3,5-dichlorophenyl)-2-[(6S)-2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide lies in its specific structural features, such as the chlorinated phenyl ring and the imidazotriazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11Cl2N5O2

Molecular Weight

340.16 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C13H11Cl2N5O2/c1-6-16-13-18-12(22)10(20(13)19-6)5-11(21)17-9-3-7(14)2-8(15)4-9/h2-4,10H,5H2,1H3,(H,17,21)(H,16,18,19,22)

InChI Key

PCYJKHKHISDLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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